4-Amino-3-butylphenol

Descripción

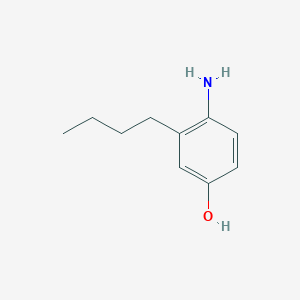

4-Amino-3-butylphenol is a phenolic derivative featuring an amino group (-NH₂) at the para position (position 4) and a butyl (-C₄H₉) substituent at the meta position (position 3) on the benzene ring. Phenolic compounds with amino and alkyl groups are often explored in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and solubility profiles .

Propiedades

IUPAC Name |

4-amino-3-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7,12H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFHHBKNVMISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-butylphenol involves the reduction of 4-nitro-3-butylphenol. The nitro compound can be prepared through nitration of 3-butylphenol, followed by catalytic hydrogenation to yield the amino derivative. The reaction conditions typically involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as diazotization of 3-butylphenol followed by reduction using hydrazine hydrate in the presence of a transition metal catalyst . This method is advantageous due to its high yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-butylphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4-nitro-3-butylphenol.

Reduction: Formation of this compound from 4-nitro-3-butylphenol.

Substitution: Formation of halogenated derivatives such as 4-chloro-3-butylphenol.

Aplicaciones Científicas De Investigación

4-Amino-3-butylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-butylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Physical Properties

The physical properties of 4-Amino-3-butylphenol can be inferred from its structure and compared to related compounds (Table 1):

Table 1: Comparative Physical Properties

*Molecular weights calculated from structure; solubility inferred from substituent polarity.

Key Observations :

- The butyl group in this compound increases hydrophobicity, reducing water solubility compared to polar derivatives like 4-Aminobenzyl alcohol or hydrochloride salts .

- Hydrochloride salts (e.g., 4-(3-Aminophenyl)butanoic acid HCl) exhibit higher solubility due to ionic character .

Chemical Reactivity

Amino Group Reactivity:

- This compound: The amino group can undergo diazotization, acylation, or Schiff base formation, similar to 4-Aminobenzyl alcohol . However, steric hindrance from the butyl group may slow nucleophilic reactions compared to less bulky analogs.

- 4-(3-Aminophenyl)butanoic acid HCl: The carboxylic acid group enables peptide coupling or esterification, reactions absent in phenolic analogs .

Phenolic Reactivity:

- The hydroxyl group in this compound participates in electrophilic substitution (e.g., nitration, sulfonation). This contrasts with 4-Butoxyphenol, where the ether linkage stabilizes the ring but limits direct electrophilic attacks .

- Fluorine in 4-Amino-3-fluorophenol HCl lowers the phenol’s pKa (~8 vs. ~10 for unsubstituted phenols), enhancing acidity compared to this compound .

Actividad Biológica

4-Amino-3-butylphenol, a phenolic compound with the chemical formula C10H15N, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound consists of an amino group and a butyl chain attached to a phenolic ring. The presence of the butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological membranes. This structural characteristic differentiates it from similar compounds such as 4-amino-3-methylphenol and 4-amino-3-ethylphenol, which have shorter alkyl chains.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, it demonstrated comparable antibacterial effects to traditional antibiotics like chloramphenicol against Staphylococcus aureus and Enterococcus faecalis, while showing limited activity against Gram-negative bacteria .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals is attributed to the phenolic hydroxyl group, which can participate in redox reactions. This activity is crucial in protecting cells from oxidative stress, thereby potentially reducing the risk of chronic diseases associated with oxidative damage.

The mechanism of action for this compound involves multiple pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their conformation and function.

- Redox Reactions : The phenolic hydroxyl group can undergo oxidation and reduction processes, modulating enzyme activities and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Butyl group | Antimicrobial, antioxidant |

| 4-Amino-3-methylphenol | Methyl group | Moderate antimicrobial activity |

| 4-Amino-3-ethylphenol | Ethyl group | Lower antioxidant potential |

This table highlights how the length and type of alkyl substituents affect the biological activities of these compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Bacillus cereus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as a therapeutic agent against bacterial infections .

- Oxidative Stress Protection : In vitro experiments showed that this compound effectively reduced lipid peroxidation in mouse brain homogenates, indicating its protective role against oxidative damage in neural tissues .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary assessments suggest favorable absorption characteristics and distribution profiles that may enhance its therapeutic potential. However, detailed studies on its metabolism and excretion are necessary to fully elucidate its pharmacokinetic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.